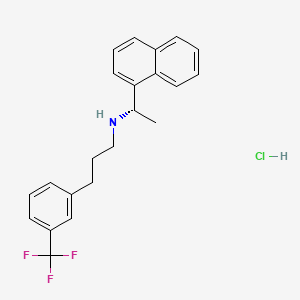
8,12-iso-iPF2α-VI-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,12-iso-isoprostane F2α-VI-d11 (8,12-iso-iPF2α-VI-d11) contains 11 deuterium atoms at the 16, 16/', 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of 8,12-iso-iPF2α-VI by GC- or LC-mass spectrometry. The relative abundance of deuterium atoms incorporated into each molecule has not been determined. Cayman certifies that less that 1% of the product has no deuterium incorporation (<1% d0). Isoprostanes are non-enzymatic, non-cyclooxygenase prostanoid products of peroxidative damage to membrane lipids. Among the many isoprostane isomers, 8,12-iso-iPF2α-VI has been demonstrated to be one of the predominant isomers formed and is also present in urine as one of the major isoprostane products. This compound is a deuterated internal standard for use in isoprostane quantitation by mass spec modalities. The compound is diastereomeric at C-5, but is otherwise an optically active, single enantiomer.
Propriétés
Formule moléculaire |
C20H23D11O5 |
|---|---|
Poids moléculaire |
365.6 |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
SMILES |
OC(CCCC(O)=O)/C=C/[C@@H]1[C@H](C/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[C@H](O)C[C@@H]1O |
Synonymes |
8,12-epi-iPF2α-VI-d11 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



